8-Methyl-2-(methylsulfanyl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol
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Overview
Description
8-Methyl-2-(methylsulfanyl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a fused benzopyrano and pyrimidine ring system, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 8-Methyl-2-(methylsulfanyl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions with sodium methoxide in butanol. This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
8-Methyl-2-(methylsulfanyl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The methylsulfanyl group can be substituted with
Properties
CAS No. |
61466-35-1 |
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Molecular Formula |
C13H12N2O2S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
8-methyl-2-methylsulfanyl-5H-chromeno[4,3-d]pyrimidin-5-ol |
InChI |
InChI=1S/C13H12N2O2S/c1-7-3-4-8-10(5-7)17-12(16)9-6-14-13(18-2)15-11(8)9/h3-6,12,16H,1-2H3 |
InChI Key |
HBOOXLDZGRHOLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=NC(=NC=C3C(O2)O)SC |
Origin of Product |
United States |
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